1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine
Description
1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound
Properties
IUPAC Name |
1-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]-2,3,4,5-tetrahydro-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-27(23,24)21-14-6-9-17-15-18(11-12-20(17)21)28(25,26)22-13-5-4-8-16-7-2-3-10-19(16)22/h2-3,7,10-12,15H,4-6,8-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLIEUGCWULSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps, starting from simpler precursors. The general synthetic route involves the cyclization of a suitable precursor to form the tetrahydroquinoline ring, followed by sulfonation and subsequent attachment of the benzazepine moiety. Key reagents include methylsulfonyl chloride and other sulfur-containing reagents. The reactions often require catalysts such as Lewis acids and conditions like controlled temperature and pH.
Industrial Production Methods
For industrial production, large-scale synthesis must optimize reaction conditions to improve yield and purity. This often involves flow chemistry techniques and the use of high-throughput screening methods to determine optimal conditions. Pilot plants often run smaller-scale reactions before full-scale production to ensure consistency and quality control.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions:
Oxidation: : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Reactions with nucleophiles or electrophiles, depending on the reactive centers.
Common Reagents and Conditions
Reactions typically use solvents like dichloromethane or ethanol and conditions like reflux or ice-bath cooling, depending on the desired transformation. Catalysts may include palladium on carbon for hydrogenation or other specific organocatalysts.
Major Products
Oxidation typically yields sulfone derivatives, while reduction can lead to sulfoxide or thioether compounds. Substitution reactions produce various derivatives depending on the reagents used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as an intermediate for synthesizing other complex molecules. In biological research, its structural analogs are studied for their activity against specific enzymes or receptors.
Medicine
Industry
Industrially, it may be used in the development of new materials with specific properties, such as advanced polymers or coatings, due to its sulfonyl functional groups.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through interactions with protein targets in biological systems. This involves binding to active sites on enzymes, altering their activity. The sulfonyl groups contribute significantly to its binding affinity due to their electron-withdrawing properties.
Molecular Targets and Pathways
Targets include various kinases and receptors involved in cell signaling pathways. By modulating these pathways, the compound can influence cell proliferation, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine
1-{[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine
Uniqueness
Compared to similar compounds, 1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific methylsulfonyl group, which significantly impacts its reactivity and biological activity. This distinguishes it in terms of potency and specificity in therapeutic applications.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
